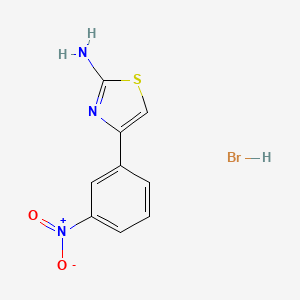![molecular formula C24H26N4O4S B4962171 N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as NPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. NPS is a small molecule that has been synthesized through various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of NPS involves binding to and activating GPR139, which leads to the inhibition of neurotransmitter release. This results in a decrease in excitability of neurons and a reduction in anxiety-like behaviors. NPS has also been shown to modulate the activity of other GPCRs, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
NPS has been shown to have various biochemical and physiological effects, including the reduction of anxiety-like behaviors in rodents, the modulation of dopamine and serotonin neurotransmission, and the regulation of blood pressure and heart rate. NPS has also been shown to have anti-inflammatory effects and to promote the survival of neurons.
実験室実験の利点と制限
The advantages of using NPS in lab experiments include its high selectivity for GPR139, its ability to modulate other GPCRs, and its potential applications in drug development. However, the limitations of using NPS include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the study of NPS include the development of new drugs that target GPR139, the investigation of the role of GPR139 in neurological disorders, and the exploration of the potential therapeutic applications of NPS in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of NPS and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, or NPS, is a small molecule that has gained attention in the scientific community due to its potential applications in medical research. NPS has been synthesized through various methods and has been extensively studied for its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of NPS has the potential to lead to the development of new drugs and to a better understanding of the role of GPR139 in neurological disorders.
合成法
The synthesis of NPS has been achieved through various methods, including the reaction of 2-naphthylsulfonyl chloride with piperazine, followed by the reaction with N-phenylethylenediamine. Another method involves the reaction of N-phenylethylenediamine with 2-naphthylsulfonyl chloride, followed by the reaction with piperazine. The purity of NPS can be increased through recrystallization or column chromatography.
科学的研究の応用
NPS has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs) and the development of new drugs. NPS has been shown to selectively activate the GPCR GPR139, which is involved in regulating neurotransmitter release and has been implicated in various neurological disorders. NPS has also been used as a tool compound to study the structure and function of GPCRs.
特性
IUPAC Name |
N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-23(24(30)26-21-8-2-1-3-9-21)25-12-13-27-14-16-28(17-15-27)33(31,32)22-11-10-19-6-4-5-7-20(19)18-22/h1-11,18H,12-17H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPQJYOYMNGRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)